3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine
Description
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
5-(4,5-dimethylthiophen-2-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-6-5-9(15-8(6)3)10-7(2)11(12)14(4)13-10/h5H,12H2,1-4H3 |
InChI Key |
VGNVWKWFMDXQNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C2=NN(C(=C2C)N)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
General Synthetic Strategy
The synthesis of substituted pyrazoles such as 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine generally involves:
- Cyclocondensation reactions between β-dicarbonyl compounds or β-ketonitriles and hydrazine derivatives to form the pyrazole ring.
- Subsequent functionalization or substitution to introduce the 4,5-dimethylthiophene group at the 3-position of the pyrazole ring.
- Methylation steps to install methyl groups at the 1- and 4-positions of the pyrazole.
This approach is supported by the versatile method of synthesizing 5-aminopyrazoles through condensation of β-ketonitriles with hydrazines, which is well-documented for generating pyrazole cores with amino substitution at the 5-position.
Specific Synthetic Routes
Pyrazole Ring Formation via β-Ketonitrile Condensation
- A β-ketonitrile intermediate bearing the thiophene substituent can be prepared by functionalizing a thiophene derivative, such as 4,5-dimethylthiophene, to introduce a cyano and keto group in appropriate positions.
- This intermediate is then reacted with hydrazine hydrate or substituted hydrazines under controlled conditions to form the 5-aminopyrazole ring system.
- This method allows for the introduction of the amino group at the 5-position and the thiophene substituent at the 3-position simultaneously.
Direct N-Substitution on Pyrazole Core
- Starting from 1,4-dimethyl-1H-pyrazol-5-amine, the thiophene substituent can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
- Alternatively, the pyrazole ring can be constructed from primary amines and diketones or ketoesters in the presence of hydroxylamine derivatives, as demonstrated in recent protocols for N-substituted pyrazoles.
- For example, 1,4-dimethyl-1H-pyrazol-5-amine can be synthesized from 2,4-pentanedione and methylamine derivatives, followed by coupling with a thiophene precursor.
Methylation Procedures
- Methyl groups at the 1- and 4-positions of the pyrazole ring are typically introduced by methylation of the corresponding pyrazole precursors using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Controlled methylation ensures selective substitution without affecting the amino group at the 5-position.
Experimental Conditions and Yields
Representative Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | β-Ketonitrile + hydrazine hydrate | Reflux or 85°C | 1.5–3 hours | 35–40 | Solvent: DMF or ethanol; monitored by TLC |
| Methylation of pyrazole nitrogen | Methyl iodide, base (e.g., K2CO3) | Room temp to 50°C | 2–6 hours | 70–85 | Selective N1 and N4 methylation |
| Thiophene substituent introduction | Cross-coupling (e.g., Suzuki coupling) or electrophilic substitution | 50–100°C | 3–6 hours | Variable | Requires thiophene boronic acid or halide |
Example from Literature
- In a study on pyrazole synthesis, 2,4-pentanedione was reacted with primary amines and hydroxylamine derivatives at 85°C for 1.5 hours in DMF to yield N-substituted pyrazoles in 36–38% isolated yields after chromatography.
- The introduction of aryl or heteroaryl substituents such as thiophenes is typically achieved via palladium-catalyzed cross-coupling reactions, which provide good regioselectivity and moderate to high yields.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra confirm the presence of methyl groups (singlets around δ 2.3 ppm), aromatic protons of thiophene, and the amino group (broad singlet).
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula C11H14N4S confirm the desired compound.
- Chromatography : Silica gel column chromatography using hexane-ethyl acetate gradients is commonly used for purification.
Summary Table of Preparation Routes
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| β-Ketonitrile + Hydrazine | β-Ketonitrile with thiophene substituent + hydrazine hydrate | Reflux in DMF or ethanol, 1.5–3 h | Direct formation of 5-aminopyrazole core with substituents | Moderate yields, requires intermediate synthesis |
| N-Substitution on Pyrazole Core | 1,4-Dimethyl-1H-pyrazol-5-amine + thiophene derivative | Cross-coupling (Suzuki, Stille) or electrophilic substitution | High regioselectivity, versatile | Requires access to substituted pyrazole precursor |
| Methylation of Pyrazole Nitrogens | Pyrazole amine precursors + methylating agents | Base, methyl iodide or dimethyl sulfate, RT–50°C | High yield, selective methylation | Overmethylation risk if uncontrolled |
The preparation of 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is best approached via the condensation of appropriately substituted β-ketonitriles with hydrazines to form the pyrazole core bearing the amino group at the 5-position, followed by methylation at the 1 and 4 positions and introduction of the 4,5-dimethylthiophene substituent via cross-coupling or electrophilic substitution. This multi-step synthetic route balances efficiency and selectivity, with yields generally ranging from moderate to high depending on conditions and purification methods.
The data and methodologies are corroborated by peer-reviewed research articles on pyrazole synthesis and patented industrial processes for related pyrazole derivatives.
Chemical Reactions Analysis
Common Reaction Types
The compound participates in several reaction pathways due to its pyrazole core, thiophene substituent, and reactive amine group.
Nucleophilic Substitution
The amine group at position 5 of the pyrazole ring acts as a nucleophile, reacting with electrophiles (e.g., alkyl halides or acylating agents) to form substituted derivatives. This reactivity is critical for expanding its functional groups.
Coupling Reactions
-
Suzuki-Miyaura cross-coupling : Facilitates arylated derivatives by coupling aryl halides with the pyrazole moiety. For example, 5-bromothiophene carboxylic acid reacts with pyrazole amines under TiCl₄ catalysis, yielding arylated products .
-
Electrophilic aromatic substitution : The electron-rich thiophene ring undergoes reactions like nitration or alkylation, influenced by its methyl substituents.
Oxidation/Reduction
The compound can undergo oxidation or reduction depending on substituents. Common reagents include:
-
Oxidizing agents : KMnO₄ or H₂O₂ for converting functional groups (e.g., amine to nitro).
-
Reducing agents : NaBH₄ or LiAlH₄ for reducing oxidized derivatives.
Cycloaddition Reactions
Pyrazole derivatives often participate in cycloadditions (e.g., [4+2] Diels-Alder), though specific examples for this compound are not detailed in available literature.
Mechanistic Insights
The compound’s reactivity is influenced by:
-
Thiophene substituents : The 4,5-dimethyl groups enhance lipophilicity and direct electrophilic substitution to specific positions.
-
Pyrazole amine group : Acts as a nucleophile and facilitates coupling reactions.
-
Reaction conditions : Solvent choice (e.g., pyridine) and temperature control are critical for optimizing yields .
Characterization Techniques
-
NMR and Mass Spectrometry (MS) : Used to confirm structural integrity and reaction outcomes.
-
Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amine, thiophene).
-
UV-Vis Spectroscopy : Assesses electronic transitions influenced by substituents.
Scientific Research Applications
3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine and analogous pyrazole derivatives.
Table 1: Structural and Molecular Comparison
Structural and Functional Analysis
Substituent Effects on Lipophilicity: The 4,5-dimethylthiophene group in the target compound increases lipophilicity compared to the cyclopropylethyl group in , which may enhance membrane permeability .
The pyrimidoindole extension in demonstrates how pyrazole derivatives can be integrated into larger pharmacophores for specific biological activity (e.g., bromodomain inhibition) .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where thiophene derivatives are formed via cyclization with malononitrile or ethyl cyanoacetate . In contrast, the iodophenyl derivative () may require palladium-catalyzed coupling for aryl-iodine bond formation .
Biological Activity
3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H14N4S
- Molecular Weight : 222.31 g/mol
- IUPAC Name : 3-(4,5-dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
- CAS Number : 1478428-12-4
The biological activity of 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Binding : Molecular docking studies have indicated that it may bind effectively to receptors such as prostaglandin reductase (PTGR2), suggesting potential anti-inflammatory properties .
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance:
- In vitro assays demonstrated that derivatives of pyrazole compounds exhibited significant antiproliferative activity against prostate cancer cell lines (PC-3 and DU-145). The most potent derivatives showed IC50 values lower than standard chemotherapeutics like 5-Fluoro Uracil (5-FU) .
Anti-inflammatory Effects
The compound's interaction with PTGR2 suggests it may reduce the synthesis of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory effects. In silico studies have shown favorable binding interactions that support this hypothesis .
Case Studies and Research Findings
Pharmacological Profile
The pharmacological profile of 3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine indicates a multifaceted approach to treating various conditions:
- Cancer Treatment : Potential as an effective agent in cancer therapy due to its ability to inhibit tumor growth.
- Anti-inflammatory Applications : Its role in modulating inflammatory pathways opens avenues for treating chronic inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4,5-dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine, and how can reaction yields be improved?
Methodological Answer: The compound is typically synthesized via multi-step heterocyclic condensation. Key steps include:
- Thiophene coupling : Reacting 4,5-dimethylthiophene-2-carbaldehyde with hydrazine derivatives under reflux in ethanol to form the pyrazole core .
- Amine functionalization : Introducing the amine group via nucleophilic substitution or reductive amination, optimized using catalysts like Pd/C or NaBH4.
- Yield improvement : Purification via recrystallization (DMF/EtOH mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity and yield .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures using SHELXL for refinement, ensuring bond lengths/angles align with density functional theory (DFT) predictions .
- Spectroscopic validation : Cross-verify <sup>1</sup>H/<sup>13</sup>C NMR shifts (e.g., pyrazole C-NH2 at δ 150–160 ppm in <sup>13</sup>C NMR) and IR (N-H stretch at ~3400 cm<sup>-1</sup>) .
Q. What analytical techniques are recommended for assessing purity?
Methodological Answer:
Q. How should researchers screen this compound for biological activity?
Methodological Answer:
Q. What stability considerations are critical for long-term storage?
Methodological Answer:
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C recommended for ambient storage) .
- Light sensitivity : Store in amber vials at –20°C under inert atmosphere (N2) to prevent photodegradation .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?
Methodological Answer:
Q. What computational strategies are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular docking : Employ AutoDock Vina with tuberculosis target InhA (PDB: 4TZK) to prioritize substituents enhancing hydrophobic interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to validate docking poses and calculate binding free energies (MM-PBSA) .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
Methodological Answer:
Q. What experimental designs mitigate solvent effects on reactivity and crystal polymorphism?
Methodological Answer:
Q. How can researchers address low reproducibility in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
